Glycyl-L-glutamine monohydrate Glycyl-L-glutamine monohydrate
Brand Name: Vulcanchem
CAS No.: 172669-64-6
VCID: VC2392566
InChI: InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1
SMILES: C(CC(=O)N)C(C(=O)O)NC(=O)CN.O
Molecular Formula: C7H15N3O5
Molecular Weight: 221.21 g/mol

Glycyl-L-glutamine monohydrate

CAS No.: 172669-64-6

Cat. No.: VC2392566

Molecular Formula: C7H15N3O5

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-L-glutamine monohydrate - 172669-64-6

Specification

CAS No. 172669-64-6
Molecular Formula C7H15N3O5
Molecular Weight 221.21 g/mol
IUPAC Name (2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate
Standard InChI InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1
Standard InChI Key KLFWVRQACSYLOH-WCCKRBBISA-N
Isomeric SMILES C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O
SMILES C(CC(=O)N)C(C(=O)O)NC(=O)CN.O
Canonical SMILES C(CC(=O)N)C(C(=O)O)NC(=O)CN.O

Introduction

Chemical Structure and Identification

Molecular Identity

Glycyl-L-glutamine monohydrate is identified by the CAS number 172669-64-6, with older literature sometimes referencing it under CAS 131115-71-4 . The compound has a molecular formula of C₇H₁₅N₃O₅, representing the dipeptide structure with an additional water molecule . Its molecular weight is precisely 221.21 g/mol, and it is derived from the parent compound glycylglutamine (CID 123913) .

Structural Nomenclature

The compound is known by several synonyms in scientific literature:

  • Glycyl-L-glutamine hydrate

  • H-Gly-Gln-OH·H₂O

  • (S)-5-Amino-2-(2-aminoacetamido)-5-oxopentanoic acid hydrate

In peptide sequence notation, it is represented simply as "GQ" . The IUPAC condensed form is H-Gly-Gln-OH·H₂O, indicating the free N-terminus of glycine, the peptide bond, and the free C-terminus of glutamine, along with the water of hydration .

Structural Characteristics

Glycyl-L-glutamine monohydrate features a peptide bond connecting the carboxyl group of glycine to the amino group of L-glutamine. The molecule contains multiple functional groups:

  • A primary amino group at the N-terminus

  • A peptide (amide) bond between the amino acids

  • A side-chain amide group from glutamine

  • A carboxylic acid group at the C-terminus

  • One molecule of water in the crystal structure

Physical and Chemical Properties

Physical Properties

Glycyl-L-glutamine monohydrate appears as a white to off-white crystalline powder . Table 1 summarizes the key physical properties of this compound:

Table 1: Physical Properties of Glycyl-L-glutamine Monohydrate

PropertyValueSource
Physical StateSolid
ColorWhite to Off-White
Melting Point194°C
Boiling Point643.1±55.0°C (Predicted)
Density1.359±0.06 g/cm³ (Predicted)
Optical Rotation (α)-6.5° (c=10, 2N HCl)
Refractive Index-7° (C=3, 1mol/L HCl)
Water Solubility154 g/L (20°C)
Surface Tension71.9 mN/m at 1g/L and 20°C

Chemical Properties

The chemical behavior of glycyl-L-glutamine monohydrate is influenced by its functional groups, particularly its acid-base properties and hydrogen bonding capabilities . Notable chemical properties include:

  • pKa: 3.11±0.10 (Predicted)

  • LogP: Between -6.25 and -5.12 at 25°C across pH range 1-13, indicating high hydrophilicity

  • Stability: Hygroscopic, requiring proper storage conditions

  • Solubility: Highly soluble in water (154 g/L at 20°C), slightly soluble in aqueous acids

  • Storage Requirements: Requires storage in a dark place, under inert atmosphere, and in freezing conditions (below -20°C) for optimal stability

Synthesis Methods

Industrial Preparation Techniques

The industrial preparation of glycyl-L-glutamine has been detailed in patent literature, describing a process that is economical, environmentally friendly, and suitable for large-scale production . The process involves several key steps:

Acylation Reaction

The synthesis begins with an acylation reaction between chloroacetyl chloride and L-glutamine under controlled conditions:

  • Reaction temperature maintained at 8-12°C

  • Alkaline conditions (pH 10.0-11.0)

  • Mixed solvent system of purified water and toluene

  • Simultaneous dropwise addition of chloroacetyl chloride in toluene and sodium hydroxide solution

Phase Separation and Purification

Following the acylation reaction:

  • The reaction mixture undergoes phase separation after standing

  • The water phase containing N-chloroacetyl-L-glutamine is isolated

  • pH is adjusted to 7.5-8.0 using sulfuric acid

  • Electrodialysis using homogeneous phase ion exchange membranes purifies the intermediate compound

Ammonolysis and Product Isolation

The final steps involve:

  • Introducing ammonia gas under pressure (0.6-0.8 MPa)

  • Conducting ammonolysis reaction at 38-42°C for 2-3 hours

  • Concentration under reduced pressure

  • Crystallization using purified water and methanol

  • Filtering, washing, and vacuum drying at 60-65°C

The process yields glycyl-L-glutamine with high purity (98.6-98.8%) and good molar yields (74-76.7%) . Table 2 summarizes the key parameters of this industrial synthesis method:

Table 2: Key Parameters of Industrial Synthesis

ParameterConditionOutcome
Acylation Temperature8-12°CControlled reaction rate
Acylation pH10.0-11.0Prevents side reactions
Ammonolysis Pressure0.6-0.8 MPaEfficient conversion
Ammonolysis Temperature38-42°COptimal reaction kinetics
Reaction Time2-3 hoursMaximizes yield
Crystallization SolventWater/MethanolHigh purity product
Final Product Purity98.6-98.8%Suitable for research applications
Molar Yield74-76.7%Economically viable process

Analytical Characterization

Electron Paramagnetic Resonance Studies

Electron paramagnetic resonance (EPR) studies have provided valuable insights into the structural properties and behavior of glycyl-L-glutamine monohydrate under radiation conditions. Research on rγ-irradiated powders of this compound has revealed specific radical formations .

When subjected to gamma radiation, glycyl-L-glutamine monohydrate forms CH₂C˙NHCOOH radicals. This radical formation has been thoroughly characterized through computer simulation of EPR spectra, yielding important data on:

  • g-values of the radicals

  • Hyperfine structure constants of the unpaired electron

  • Interactions with nearby protons and ¹⁴N nucleus

These findings align with established literature data and provide fundamental understanding of the compound's electronic behavior under radiation stress .

Biological Applications and Research Findings

Effects on Embryonic Development

One of the most significant biological applications of glycyl-L-glutamine monohydrate has been in embryonic development research, particularly in preimplantation embryo culture media .

Comparative Studies with Other Glutamine Derivatives

Comparative studies have investigated the effects of replacing L-glutamine with either glycyl-L-glutamine or alanyl-L-glutamine in KSOM-type medium for mouse preimplantation embryo development . The findings reveal important distinctions between these compounds:

Table 3: Comparative Effects of Glutamine Derivatives on Embryonic Development

ParameterL-GlutamineAlanyl-L-GlutamineGlycyl-L-Glutamine
Blastocyst Formation RateBaselineNo significant effectNo significant effect
Onset of HatchingBaselineNo significant effectSlight stimulation
Completion of HatchingBaselineNo significant effectEnhanced
Inner Cell Mass DevelopmentBaselineNo significant effectSignificantly increased
Trophectoderm Cell DevelopmentBaselineNo significant effectSignificantly increased
Abnormal Fetal DevelopmentNone observedNot reportedNone observed

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